molecular formula C17H15FN4O B6454646 2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549025-02-5

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454646
CAS No.: 2549025-02-5
M. Wt: 310.33 g/mol
InChI Key: BPLVEWQIDPYCDA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group, a fluoro-substituted phenyl ring, and an imidazo[1,2-b]pyridazine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Fluoro-substitution on the phenyl ring: This can be accomplished using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation reaction: The final step involves the coupling of the imidazo[1,2-b]pyridazine core with the fluoro-substituted phenyl ring through an amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro-substituted phenyl ring or the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, or other peroxides under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: Other compounds in this class with different substituents on the phenyl ring or the imidazo[1,2-b]pyridazine core.

    Cyclopropyl-substituted compounds: Molecules with a cyclopropyl group attached to different heterocyclic cores.

    Fluoro-substituted phenyl compounds: Compounds with a fluoro-substituted phenyl ring attached to various functional groups.

Uniqueness

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. The presence of the cyclopropyl group, fluoro-substituted phenyl ring, and imidazo[1,2-b]pyridazine core makes it a versatile and valuable compound for scientific research and drug development.

Properties

IUPAC Name

2-cyclopropyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-10-2-5-12(8-13(10)18)19-17(23)14-6-7-16-20-15(11-3-4-11)9-22(16)21-14/h2,5-9,11H,3-4H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLVEWQIDPYCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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